

in vitro metabolism of Cetirizine to Cetirizine Noxide versus other metabolites

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In Vitro Metabolism of Cetirizine: A Comparative Guide to Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolism of cetirizine, with a primary focus on the formation of its N-oxide metabolite versus other potential biotransformation products. While cetirizine is recognized for its limited metabolism, understanding its metabolic pathways is crucial for comprehensive pharmacological and toxicological profiling.

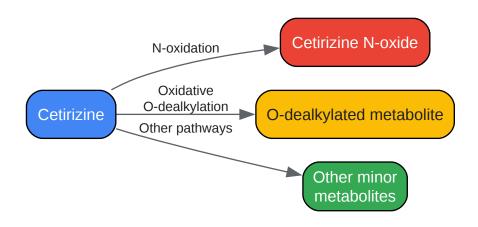
Executive Summary

Cetirizine, a second-generation antihistamine, is predominantly excreted unchanged in urine, indicating that it undergoes minimal metabolism in the body.[1] However, in vitro studies and analysis of metabolic products have identified several minor metabolic pathways, including N-oxidation and oxidative O-dealkylation.[2][3] The primary metabolite discussed in the literature is **cetirizine N-oxide**. Due to the low metabolic turnover of cetirizine, quantitative data directly comparing the formation rates and yields of different metabolites in enzymatic in vitro systems are scarce. Much of the understanding of **cetirizine N-oxide** formation is derived from forced degradation and chemical oxidation studies, which serve as models for the metabolic process.

Metabolic Pathways of Cetirizine



The in vitro metabolism of cetirizine, although not extensive, proceeds through several oxidative pathways. The key identified metabolites are the result of N-oxidation and O-dealkylation.



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Figure 1. Metabolic pathways of cetirizine.

Comparative Data on Metabolite Formation

As previously mentioned, there is a notable lack of published quantitative data directly comparing the enzymatic formation of **cetirizine N-oxide** with other metabolites in vitro. Studies on the metabolism of levocetirizine, the R-enantiomer of cetirizine, have identified several metabolic pathways including hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation.[4] However, these are generally described as minor pathways. One study noted that cetirizine demonstrated no inhibitory effect on key drug-metabolizing cytochrome P450 enzymes in human liver microsomes, suggesting its interaction with these enzymes is minimal. [5]

Forced degradation studies, which can mimic oxidative metabolism, have shown that **cetirizine N-oxide** is a significant degradation product under oxidative stress.[4][6] For instance, in a study investigating the degradation of cetirizine in a polyethylene glycol (PEG)-containing formulation, the formation of **cetirizine N-oxide** was observed to be pH-dependent, with increased formation at pH values greater than 7.[4]



In Vitro System	Metabolite	Quantitative Data	Reference
Human Liver Microsomes	Various CYP450 marker activities	Cetirizine showed no inhibitory effect.	[5]
PEG-containing formulation (Forced degradation)	Cetirizine N-oxide	Formation of 0.34– 5.7% at pH 4.5 and 1.5–7.6% at pH 6.5 over 48 days at 80°C.	[4]

Experimental Protocols

Detailed experimental protocols for the in vitro enzymatic metabolism of cetirizine are not extensively reported due to its low metabolic rate. However, protocols for the chemical synthesis of **cetirizine N-oxide** (often used as a reference standard) and the analytical methods for its detection are available.

Protocol 1: Chemical Synthesis of Cetirizine N-oxide (Reference Standard)

This protocol is adapted from studies on the oxidative degradation of cetirizine.[4]

Objective: To synthesize **cetirizine N-oxide** as a reference standard for analytical assays.

Materials:

- Cetirizine hydrochloride
- 30% aqueous hydrogen peroxide
- Ethyl acetate
- Methanol
- Ammonia
- Precoated silica gel aluminum plates for preparative TLC



Magnesium sulfate

Procedure:

- Dissolve cetirizine hydrochloride (1 g) in 30% aqueous hydrogen peroxide.
- Heat the reaction mixture for 5 hours at 70-80°C.
- After cooling, extract the reaction mixture with ethyl acetate.
- Separate and concentrate the organic phase.
- Purify the crude material using preparative Thin Layer Chromatography (TLC) with a solvent system of ethyl acetate-methanol-ammonia (80:15:5, v/v/v).
- Scrape the spots corresponding to **cetirizine N-oxide** and extract with ethyl acetate.
- Dry the ethyl acetate extract over magnesium sulfate, concentrate, and analyze by HPLC/UV and ¹H NMR to confirm identity and purity.

Protocol 2: In Vitro Metabolism of Cetirizine in Human Liver Microsomes (General Workflow)

This is a generalized workflow for assessing the metabolic stability of a compound in human liver microsomes.

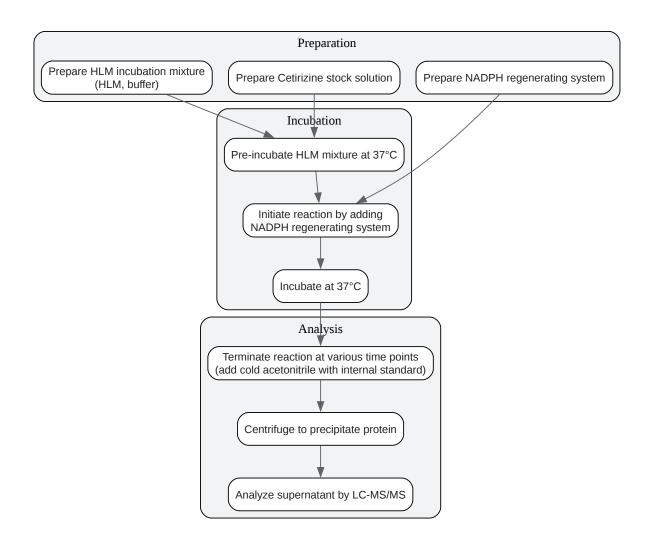
Objective: To determine the rate of disappearance of cetirizine and the formation of its metabolites when incubated with human liver microsomes.

Materials:

- Cetirizine
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)



- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard for LC-MS/MS analysis (e.g., cetirizine-d4)





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Figure 2. General experimental workflow for an in vitro metabolism study.

Procedure:

- Prepare a stock solution of cetirizine in a suitable solvent (e.g., DMSO).
- Prepare the incubation mixture containing human liver microsomes and phosphate buffer.
- Pre-incubate the mixture at 37°C for a few minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate the microsomal proteins.
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the samples by a validated LC-MS/MS method to quantify the remaining cetirizine and the formation of metabolites.[7][8]

Conclusion

The in vitro metabolism of cetirizine is limited, with **cetirizine N-oxide** being a known, albeit minor, metabolite. The scarcity of quantitative comparative data in enzymatic systems highlights the drug's high metabolic stability. The provided protocols offer a framework for the synthesis of the N-oxide metabolite for use as a reference standard and a general workflow for conducting in vitro metabolism studies. Future research employing high-sensitivity analytical techniques may provide a more detailed quantitative picture of the in vitro metabolic fate of cetirizine.



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